Enhanced Lipophilicity (Predicted LogP) vs. 4-Methoxy and Unsubstituted CF3-Aniline Analogs
The predicted octanol-water partition coefficient (ACD/LogP) for the free base 4-ethoxy-3-(trifluoromethyl)aniline is 3.19, which is higher than that of the 4-methoxy analog (LogP 2.88) and substantially above 4-(trifluoromethyl)aniline (LogP 1.95–2.29) . This ~0.3–0.9 log unit increase translates to an approximately 2- to 8-fold greater lipophilicity, which can be beneficial for membrane permeability in drug design but also requires assessment of solubility trade-offs [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.19 (free base); ACD/LogD (pH 5.5) = 2.65 |
| Comparator Or Baseline | 4-Methoxy-3-(trifluoromethyl)aniline LogP = 2.88; 4-(Trifluoromethyl)aniline LogP = 1.95–2.29; 3-(Trifluoromethyl)aniline LogP = 2.29–2.39 |
| Quantified Difference | ΔLogP = +0.31 vs. 4-methoxy analog; +0.80 to +1.24 vs. 4-CF3 aniline |
| Conditions | Predicted via ACD/Labs Percepta v14.00; data drawn from ChemSpider, molbase, and chemical supplier databases |
Why This Matters
For medicinal chemistry programs, the ethoxy congener offers an intermediate lipophilicity window (LogP ~3.2) that can improve membrane permeation relative to more polar methoxy or unsubstituted analogs, without pushing LogP into the >5 range associated with poor solubility and high metabolic clearance.
- [1] Molbase. 4-Methoxy-3-(trifluoromethyl)aniline LogP 2.8774; ChemBase. 4-(trifluoromethyl)aniline LogP 2.288. Accessed 2026. View Source
